molecular formula C17H23N3O2 B2555001 Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate CAS No. 2287250-31-9

Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate

Cat. No.: B2555001
CAS No.: 2287250-31-9
M. Wt: 301.39
InChI Key: FQHGGBFUUFURAM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .


Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group. There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

Future Directions

The future directions in the study and application of imidazole-containing compounds like “Tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate” could involve further exploration of their synthesis methods, as well as their potential applications in various fields such as medicine and agriculture .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)15(18)9-14-11-20(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10,18H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHGGBFUUFURAM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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